L-Valine-d8

Descripción general

Descripción

L-Valina-d8 es una forma deuterada de L-Valina, un aminoácido esencial que desempeña un papel crucial en la síntesis de proteínas y en varios procesos metabólicos. Los átomos de deuterio reemplazan los átomos de hidrógeno en la molécula, lo que la hace útil en diversas aplicaciones de investigación científica, particularmente en el campo de la metabolómica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

L-Valina-d8 se puede sintetizar mediante la deuteración de L-Valina. El proceso implica el intercambio de átomos de hidrógeno por átomos de deuterio utilizando reactivos deuterados. Un método común es la reacción de intercambio catalítico, en la que la L-Valina se trata con gas deuterio en presencia de un catalizador como el paladio sobre carbono. Las condiciones de reacción suelen incluir temperaturas y presiones elevadas para facilitar el proceso de intercambio .

Métodos de producción industrial

En entornos industriales, la producción de L-Valina-d8 implica procesos de deuteración a gran escala. Estos procesos están optimizados para obtener un alto rendimiento y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de separación para aislar el producto deuterado. El uso de gas deuterio de alta pureza y catalizadores eficientes garantiza la producción constante de L-Valina-d8 con alta pureza isotópica .

Análisis De Reacciones Químicas

Tipos de reacciones

L-Valina-d8 experimenta diversas reacciones químicas similares a su contraparte no deuterada. Estas incluyen:

Oxidación: L-Valina-d8 se puede oxidar para formar los ácidos ceto correspondientes.

Reducción: Las reacciones de reducción pueden convertir los ácidos ceto nuevamente en L-Valina-d8.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los cloruros de acilo y los haluros de alquilo en reacciones de sustitución.

Principales productos formados

Oxidación: Formación de ácidos ceto.

Reducción: Regeneración de L-Valina-d8 a partir de ácidos ceto.

Sustitución: Formación de derivados N-acilados o N-alquilados.

Aplicaciones Científicas De Investigación

Metabolomics

L-Valine-d8 is extensively used in metabolomic studies to measure protein synthesis and degradation rates. By employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can utilize this compound as an internal standard for accurate quantification of L-Valine levels in biological samples .

Biomolecular NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is another significant application area for this compound. The compound aids in studying the structure, dynamics, and interactions of proteins and other biomolecules. The deuterium labeling enhances signal resolution and reduces background noise, making it easier to analyze complex biological systems .

Proteomics

In proteomics, this compound serves as a labeling reagent in quantitative proteomic analyses. It helps differentiate between proteins synthesized under different conditions by providing a clear mass shift in mass spectrometry analyses. This application is crucial for understanding protein expression changes in response to various stimuli .

Protein Synthesis Measurement

A study conducted by researchers utilized this compound to measure protein synthesis rates in muscle tissues. The incorporation of this compound into newly synthesized proteins allowed for precise calculations of fractional synthesis rates using mass spectrometry techniques .

Metabolic Pathway Analysis

In another investigation focusing on metabolic pathways, scientists employed this compound to trace the metabolism of branched-chain amino acids in human subjects during exercise. The results indicated significant insights into how these amino acids are utilized during physical stress, highlighting their importance in energy metabolism .

Mecanismo De Acción

El mecanismo de acción de L-Valina-d8 es similar al de L-Valina. Participa en la síntesis de proteínas y en diversas vías metabólicas. Los átomos de deuterio en L-Valina-d8 proporcionan una ventaja única para rastrear y estudiar estas vías debido a su masa y propiedades de resonancia magnética nuclear distintas. Esto permite a los investigadores obtener información sobre los objetivos moleculares y las vías implicadas en varios procesos biológicos .

Comparación Con Compuestos Similares

L-Valina-d8 se compara con otros aminoácidos deuterados como L-Leucina-d10 y L-Isoleucina-d10. Si bien todos estos compuestos se utilizan en el etiquetado isotópico y los estudios metabólicos, L-Valina-d8 es única debido a su función específica en la síntesis de proteínas y sus vías metabólicas distintas. El etiquetado con deuterio proporciona una estabilidad mejorada y permite un seguimiento preciso en los estudios metabólicos .

Compuestos similares

- L-Leucina-d10

- L-Isoleucina-d10

- L-Fenilalanina-d8

- L-Alanina-d4

Actividad Biológica

L-Valine-d8, a deuterated form of the essential amino acid L-valine, is increasingly recognized for its unique biological activities and applications in various fields, including microbiology, pharmacology, and nutrition. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on cellular processes, and implications for health and industry.

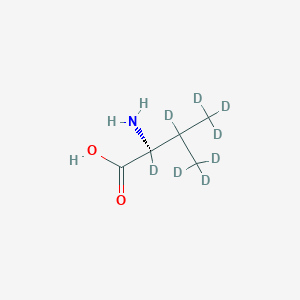

This compound has the molecular formula CHNO and is characterized by the incorporation of eight deuterium atoms, enhancing its stability and enabling its use as a tracer in metabolic studies. The compound's structure is similar to that of L-valine but with isotopic labeling that allows for precise tracking in biological systems .

Incorporation into Fatty Acid Synthesis

Research has demonstrated that this compound plays a significant role in fatty acid metabolism. In Bacillus subtilis cultures supplemented with this compound, significant enrichment of deuterated fatty acids was observed. Specifically, the incorporation of carbon from this compound into fatty acid molecules was confirmed through mass spectrometry, revealing that it participates actively in cellular lipid biosynthesis .

Table 1: Fatty Acid Enrichment in Bacillus subtilis Cultures

| Time (hours) | (M+1) Enrichment (%) | (M+2) Enrichment (%) |

|---|---|---|

| 3 | 2.68 | 0.91 |

| 5 | Variable | Variable |

This data indicates that this compound contributes to the production of lower molecular weight fatty acids, which are crucial for various cellular functions .

Effects on Gut Microbiota and Inflammation

A study examining the effects of valine on lean mice revealed that valine treatment alters gut microbiota composition and enhances adipogenesis. The administration of valine led to increased hepatic lipid metabolism and inflammation markers, indicating a complex interaction between amino acid metabolism and gut health .

Table 2: Changes in Gut Microbiota Composition Post Valine Treatment

| Microbial Group | Change Observed |

|---|---|

| Bacteroidetes | Decreased |

| Proteobacteria | Increased |

| Helicobacter | Increased |

These findings suggest that this compound may influence metabolic pathways related to obesity and inflammation through its effects on gut microbiota .

Applications in Industry

This compound has significant implications in various industries:

- Pharmaceuticals : Due to its role in metabolic pathways, it can be utilized as a tracer in drug development studies.

- Animal Nutrition : As an essential amino acid, it is crucial for animal feed formulations. Studies show that supplementation with L-valine improves lactation functions in breeding animals and supports muscle protein synthesis .

- Biochemical Research : Its isotopic labeling makes it an excellent tool for studying amino acid metabolism and protein synthesis.

Case Studies

- Microbial Engineering : Research involving Corynebacterium glutamicum demonstrated enhanced production rates of L-valine through metabolic engineering techniques. The engineered strains showed improved glucose uptake and higher titers of L-valine, emphasizing the potential for optimizing amino acid production through microbial fermentation processes .

- Inflammation Studies : A recent study highlighted how valine supplementation can exacerbate inflammation in lean mice by altering signaling pathways related to lipid metabolism. This underscores the need for careful consideration of amino acid supplementation in dietary interventions aimed at managing obesity and metabolic disorders .

Propiedades

IUPAC Name |

(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-AYWPRJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479090 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35045-72-8 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was L-Valine-d8 used to study fatty acid synthesis in the provided research?

A1: Researchers used this compound to trace the incorporation of valine into specific fatty acids during the transition of Bacillus subtilis from vegetative growth to early sporulation . By supplementing cultures with this compound and analyzing the fatty acid profiles using mass spectrometry, they demonstrated that the deuterium label was incorporated into 12-methyltridecanoic acid and 14-methylpentadecanoic acid. This finding suggests a metabolic pathway where valine, potentially derived from cellular protein, contributes to the carbon backbone of these branched-chain fatty acids .

Q2: The first paper describes the synthesis of deuterated JD5037, a cannabinoid receptor antagonist. Does this research relate to the study using this compound in any way?

A2: While both papers utilize deuterated compounds, they explore separate research areas. The first paper focuses on synthesizing deuterated JD5037 for analytical purposes in drug development . The second paper investigates fatty acid metabolism in bacteria using this compound as a metabolic tracer . There is no direct connection between the two studies beyond the shared use of deuterium labeling in different biological contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.